molecular formula C11H14BrNO B15089926 5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline

5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline

Cat. No.: B15089926
M. Wt: 256.14 g/mol
InChI Key: ROELZIVKSCNPNW-UHFFFAOYSA-N
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Description

5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline is a substituted aniline derivative featuring a bromine atom at position 5, a cyclopropylmethoxy group at position 4, and a methyl group at position 2. The cyclopropylmethoxy substituent distinguishes it from simpler analogs by introducing steric bulk and enhanced lipophilicity, which can influence solubility, reactivity, and biological interactions. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and fluorescent materials .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-4-(cyclopropylmethoxy)-2-methylaniline

InChI

InChI=1S/C11H14BrNO/c1-7-4-11(9(12)5-10(7)13)14-6-8-2-3-8/h4-5,8H,2-3,6,13H2,1H3

InChI Key

ROELZIVKSCNPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Br)OCC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline typically involves multiple steps, including bromination, cyclopropylmethoxylation, and amination. One common method involves the bromination of a precursor compound, followed by the introduction of the cyclopropylmethoxy group through a nucleophilic substitution reaction. The final step involves the introduction of the methylaniline group through an amination reaction. Industrial production methods often involve optimizing these steps to achieve high yields and purity.

Chemical Reactions Analysis

5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different compound.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 4 significantly alters the compound’s properties. Key analogs and their characteristics are summarized below:

Compound Name Substituent (Position 4) Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline Cyclopropylmethoxy 284.15 High lipophilicity; intermediate for drug discovery
5-Bromo-4-iodo-2-methylaniline Iodo 323.01 Intermediate for fluorescent derivatives
5-Bromo-4-methoxy-2-methylaniline Methoxy 230.08 Lower steric hindrance; versatile synthetic precursor
5-Bromo-4-fluoro-2-methylaniline Fluoro 204.04 Enhanced electronegativity; potential for bioactive molecules
5-Bromo-2-methylaniline Hydrogen 186.05 Simplest analog; high reactivity in electrophilic substitutions

Key Observations:

  • Steric Effects : The cyclopropyl group introduces steric bulk, which may hinder certain reactions (e.g., nucleophilic aromatic substitution) compared to smaller substituents like methoxy .
  • Electronic Effects : Electron-withdrawing groups (e.g., F, Br) deactivate the aromatic ring, directing further substitutions to specific positions .

Biological Activity

5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H14BrNC_{12}H_{14}BrN with a molecular weight of approximately 253.15 g/mol. The compound features a bromine atom at the 5-position, a cyclopropylmethoxy group at the 4-position, and a methyl group at the 2-position of the aniline structure.

PropertyValue
Molecular FormulaC₁₂H₁₄BrN
Molecular Weight253.15 g/mol
Melting PointData not available
AppearanceWhite to off-white solid

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Sirtuin Activation : Compounds in this class have been shown to activate sirtuin proteins, particularly SIRT6, which play critical roles in cellular regulation and tumor suppression. This activation leads to increased deacetylase activity, which can reduce histone levels in cancer cells, potentially inhibiting tumor growth .
  • Antimicrobial Properties : Some studies suggest that derivatives of brominated anilines exhibit antimicrobial activities against various pathogens, indicating potential therapeutic applications in treating infections .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Treatment : Due to its role in activating SIRT6, this compound could be explored as a candidate for cancer therapies aimed at enhancing tumor suppression mechanisms.
  • Antimicrobial Agents : The potential antimicrobial properties may lead to the development of new antibiotics or antiseptics.

Study on SIRT6 Activation

A study published in Nature highlighted that MDL compounds derived from brominated anilines significantly increased SIRT6 activity in hepatocellular carcinoma cells. This finding suggests that this compound could have similar effects, warranting further investigation into its anti-cancer properties .

Antimicrobial Activity Assessment

In vitro studies have demonstrated that certain brominated anilines possess effective antimicrobial properties. For instance, a derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that this compound may also exhibit similar efficacy .

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